Tetrabutylammonium tetraphenylborate

Catalog No.
S720248
CAS No.
15522-59-5
M.F
C40H56BN
M. Wt
561.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium tetraphenylborate

CAS Number

15522-59-5

Product Name

Tetrabutylammonium tetraphenylborate

IUPAC Name

tetrabutylazanium;tetraphenylboranuide

Molecular Formula

C40H56BN

Molecular Weight

561.7 g/mol

InChI

InChI=1S/C24H20B.C16H36N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-20H;5-16H2,1-4H3/q-1;+1

InChI Key

ZHCCBGAUZWZGQV-UHFFFAOYSA-N

SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CCCC

Synonyms

TETRA-N-BUTYLAMMONIUM TETRAPHENYLBORATE;

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CCCC

Catalyst

TBTPB can be used as a catalyst in various organic reactions, such as:

  • Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between aryl or vinyl groups. TBTPB can be used as a catalyst for this reaction, along with a palladium complex. Source:
  • Hydroboration: This reaction is used to add a boron-hydrogen bond to an alkene. TBTPB can be used as a catalyst for this reaction, along with a Lewis acid. Source

Ionophore

TBTPB can also be used as an ionophore. Ionophores are molecules that can transport ions across membranes. TBTPB can be used to transport various ions, including chloride, bromide, and iodide ions. This property of TBTPB is useful for studying the transport of ions across membranes in biological systems. Source: )

Tetrabutylammonium tetraphenylborate is an ammonium salt formed from tetrabutylammonium cations and tetraphenylborate anions. Its molecular formula is C₄₀H₅₆BN, with a molar mass of approximately 561.69 g/mol. The compound appears as a white to almost white powder or crystalline solid and is soluble in solvents such as pyridine, acetone, and water . It has a melting point ranging from 230 to 236 °C and is classified as stable but hygroscopic, requiring storage in an inert atmosphere away from strong oxidizing agents .

In chromatography, TBATPB acts as an ion-pairing reagent. It interacts with ionic or polar analytes through electrostatic forces, forming neutral ion pairs. These ion pairs exhibit different retention behavior on a reversed-phase column compared to the free analyte molecules []. This altered retention allows for better separation and detection of the analytes. The exact mechanism of interaction depends on the specific functional groups present in the analyte molecule.

Toxicity

Flammability

Not readily flammable but may burn under extreme conditions [].

Reactivity

Incompatible with strong oxidizing agents [].

, including coupling and addition reactions. These catalytic properties make it valuable in organic synthesis, particularly in the formation of carbon-carbon bonds . Additionally, it demonstrates interesting solvation behavior in different solvents, influencing its reactivity and interaction with other chemical species .

The synthesis of tetrabutylammonium tetraphenylborate typically involves the reaction between tetrabutylammonium hydroxide and tetraphenylboric acid. This process can be carried out in aqueous or organic solvents under controlled conditions to yield the desired salt. The reaction can be summarized as follows:

Tetrabutylammonium hydroxide+Tetraphenylboric acidTetrabutylammonium tetraphenylborate+Water\text{Tetrabutylammonium hydroxide}+\text{Tetraphenylboric acid}\rightarrow \text{Tetrabutylammonium tetraphenylborate}+\text{Water}

This method allows for the efficient production of the compound while maintaining high purity levels .

Tetrabutylammonium tetraphenylborate finds numerous applications across various fields:

  • Catalysis: Used in organic synthesis for promoting coupling reactions.
  • Electrochemistry: Serves as an electrolyte in electrochemical cells due to its ionic conductivity properties .
  • Analytical Chemistry: Employed in conductance studies and solvation investigations to understand ion behavior in different solvents .

Studies examining the interactions of tetrabutylammonium tetraphenylborate focus on its solvation dynamics and ion association in various solvents. These investigations reveal how the compound behaves under different conditions, influencing its utility in electrochemical applications. For instance, conductivity studies have shown variations based on solvent polarity and temperature .

Several compounds share structural similarities with tetrabutylammonium tetraphenylborate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Tetrabutylammonium bromideC₁₆H₃₄BrNUsed as a phase transfer catalyst; more soluble in water than tetraphenylborate.
Tetrabutylammonium hexafluorophosphateC₁₆H₃₄F₆NStronger ionic character; used in ionic liquids.
Tetrabutylammonium iodideC₁₆H₃₄I₃NExhibits different solubility properties; used in organic synthesis.

Tetrabutylammonium tetraphenylborate stands out due to its unique combination of properties that make it particularly effective as a catalyst and electrolyte compared to other tetraalkylammonium salts.

Purity

97%(HPLC) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15522-59-5

Dates

Modify: 2023-08-15

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